molecular formula C16H16O B11881471 6-Methyl-2-phenylchroman CAS No. 5689-37-2

6-Methyl-2-phenylchroman

Cat. No.: B11881471
CAS No.: 5689-37-2
M. Wt: 224.30 g/mol
InChI Key: NPTFYGOMFVUHHP-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylchroman is a heterocyclic compound belonging to the chroman family. It is characterized by a chroman ring system substituted with a methyl group at the 6th position and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenylchroman typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-phenyl-3-buten-2-ol in the presence of an acid catalyst. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-phenylchroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-2-phenylchroman has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylchroman involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. This activation leads to increased glucose uptake and insulin secretion, making it a potential candidate for antidiabetic drug development .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the phenyl group at the 2nd position but shares the chroman ring system.

    6-Hydroxy-2-phenylchroman: Similar structure with a hydroxyl group at the 6th position instead of a methyl group.

    2-Phenylchroman: Lacks the methyl group at the 6th position.

Uniqueness: 6-Methyl-2-phenylchroman is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the methyl and phenyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

5689-37-2

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

6-methyl-2-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-7,9,11,15H,8,10H2,1H3

InChI Key

NPTFYGOMFVUHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C3=CC=CC=C3

Origin of Product

United States

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